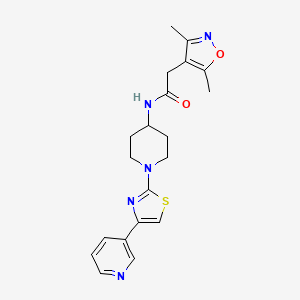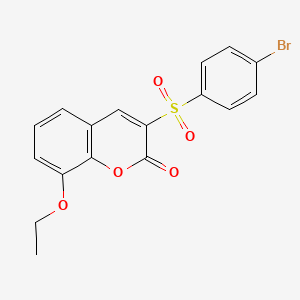![molecular formula C24H25N3O4S B2537751 4-methoxy-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338954-91-9](/img/structure/B2537751.png)
4-methoxy-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-methoxy-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide" is a complex molecule that appears to be related to a class of compounds known as benzenesulfonamides. These compounds are characterized by a benzenesulfonamide moiety and are known for their diverse biological activities, including inhibition of enzymes like carbonic anhydrases and potential therapeutic applications in various diseases .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step reactions starting from substituted benzaldehydes or benzoic acids. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide . Similarly, N-(3-methoxybenzoyl)benzenesulfonamide is synthesized by reacting benzenesulfonamide with 3-methoxybenzoic acid . Although the specific synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies, possibly including steps like benzylation, amidation, and sulfonation.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized using these methods, and the compound was found to crystallize in the monoclinic space group with specific unit cell parameters . The crystal structures of related compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, have been determined to exhibit supramolecular architectures controlled by interactions like C-H...pi and C-H...O hydrogen bonds .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the benzylation of alcohols and phenols with N-(4-methoxybenzyl)-o-benzenedisulfonimide under basic conditions yields corresponding ethers . The presence of reactive functional groups like the sulfonamide moiety can also lead to interactions with enzymes, as seen in the inhibition of carbonic anhydrases by fluorinated benzenesulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. For example, the presence of methoxy groups can affect the solubility and reactivity of these compounds. Theoretical and experimental investigations, including DFT calculations, provide insights into properties like vibrational frequencies, NMR chemical shifts, and absorption wavelengths . The crystal structure analysis can reveal the presence of hydrogen bonds and other non-covalent interactions that stabilize the molecule and influence its properties .
Case Studies
While the provided data does not include specific case studies for the compound "this compound," related benzenesulfonamide derivatives have been studied for their biological activities. For instance, some compounds have been evaluated for their anti-HIV and antifungal activities , while others have been investigated for their potential as enzyme inhibitors . These studies highlight the therapeutic potential of benzenesulfonamide derivatives in treating various diseases.
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- Application : A study by Pişkin, Canpolat, and Öztürk (2020) details the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibit properties useful for photodynamic therapy, a type of cancer treatment. They demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photophysicochemical Properties
- Application : Gülen Atiye Öncül and colleagues (2021) synthesized zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. Their research highlights the photophysical and photochemical properties of these compounds, indicating their potential in photocatalytic applications. This is significant in the context of environmental applications and solar energy conversion (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial and Enzyme Inhibition
- Application : Alyar et al. (2018) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole with benzenesulfonamide derivatives. These compounds and their metal complexes showed significant antimicrobial activities and inhibited carbonic anhydrase enzymes, suggesting their potential use in antimicrobial and enzyme inhibition therapies (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Antifungal Screening
- Application : Gupta and Halve (2015) conducted a study on novel azetidin-2-ones substituted with benzenesulfonamide, showing potent antifungal activity against Aspergillus niger & Aspergillus flavus. This suggests potential applications in antifungal treatments and agricultural fungicides (Gupta & Halve, 2015).
Anticancer Activity
- Application : Kumar et al. (2015) investigated benzenesulfonamide cyclic imide hybrid molecules for anticancer activity. Their study provides insights into the potential use of these compounds in cancer therapy, highlighting their efficacy against various human cancer cell lines (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
properties
IUPAC Name |
4-methoxy-N-[1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-16-13-22-24(25-15-27(22)14-18-5-7-19(30-3)8-6-18)23(17(16)2)26-32(28,29)21-11-9-20(31-4)10-12-21/h5-13,15,26H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEICBRYYOYNKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)OC)N=CN2CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2537679.png)
![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2537680.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2537681.png)
![4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2537682.png)
![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)
![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537691.png)